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Compound of Interest

Compound Name: 2-Isopropoxynitrobenzene
CAS No.: 38753-50-3
Cat. No.: B1205401
Get Quote
. J

Executive Summary

2-Isopropoxynitrobenzene (also known as 1-isopropoxy-2-nitrobenzene or o-nitrophenyl
isopropyl ether) is a critical intermediate in the synthesis of bioactive ether derivatives and
alkoxy-substituted anilines. Its structural integrity is defined by the steric bulk of the ortho-
isopropyl group relative to the electron-withdrawing nitro moiety. This guide provides a self-
validating analytical framework combining Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm identity and purity.
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Compound Attribute Details
IUPAC Name 1-Isopropoxy-2-nitrobenzene
CAS Registry 7252-51-9
C
Molecular Formula H
NO
Exact Mass 181.0739 Da

N 2-Nitrophenol (hydrolysis product), 2-
Key Impurities
Bromopropane

Synthesis & Purity Architecture

To understand the spectroscopic data, one must understand the synthesis origin. The
compound is typically synthesized via Williamson Ether Synthesis, involving the nucleophilic
attack of the 2-nitrophenoxide anion on an isopropyl halide.

Reaction Logic
The reaction is an S
2 substitution. The steric hindrance of the secondary halide (2-bromopropane) competes with

E2 elimination (forming propene). Therefore, spectral analysis must specifically screen for
elimination byproducts and unreacted phenol.

2-Nitrophenol .
e Deprotonation

(C6H5NO3) \
Fliziridle S SN2 Attack 2-Isopropoxynitrobenzene

/ (Nucleophile) » (Target Ether)
Base (K2CO3)
Solvent (DMF) /

BT TS Heat/Sterics : .
PR e itintubetl Side Reaction:
(Secondary Halide) - E2 Elimination -> Propene

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205401?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Synthesis logic illustrating the competition between substitution (Target) and
elimination (Impurity).

Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)

The

H NMR spectrum is the primary validation tool. The molecule possesses distinct symmetry
breaking due to the ortho substitution.

H NMR Assignment (300 MHz, CDCI

)

The spectrum is characterized by a diagnostic septet for the isopropyl methine proton and a
distinct aromatic pattern due to the electronic push-pull of the alkoxy (electron-donating) and
nitro (electron-withdrawing) groups.
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Critical Quality Attribute (CQA):
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e Absence of signal at

10.5 ppm: Confirms the absence of unreacted 2-nitrophenol (phenolic -OH).

 Integral Ratio: The ratio of aromatic protons (4H) to the methine septet (1H) must be exactly
4:1.

C NMR Shifts
« Aliphatic:
72.5 (CH-0), 21.8 (CH
).
o Aromatic:
151.0 (C-0), 140.5 (C-NO
), 133.8 (CH), 125.5 (CH), 120.2 (CH), 115.5 (CH).

Mass Spectrometry (MS)

Fragmentation of 2-isopropoxynitrobenzene under Electron Impact (El, 70 eV) follows a
specific pathway characteristic of alkyl aryl ethers.

Primary Fragmentation Pathway: The molecular ion (

) is typically observable but unstable.[1] The major fragmentation involves the loss of the alkyl
group. Unlike simple alkanes, aromatic isopropyl ethers often undergo a rearrangement
eliminating an alkene (propene).
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Figure 2: Mass spectral fragmentation logic showing the dominant alkene elimination pathway.
Diagnostic Peaks:
e m/z 181: Molecular lon (
).
* m/z 139: Base Peak (often). Result of McLafferty-like rearrangement losing propene (C

H

).

e m/z 122: Loss of OH from the m/z 139 fragment (ortho effect characteristic of nitrophenols).

Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity and ensure no hydrolysis has occurred.
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Wavenumber (cm

Vibration Mode Diagnostic Significance
)
] Strong, characteristic of
1525+ 10 N-O Asymmetric Stretch o
aromatic nitro compounds.
] Strong, confirms nitro group
1350 + 10 N-O Symmetric Stretch ) )
integrity.
1250 — 1260 C-0O-C Asymmetric Stretch Aryl alkyl ether bond.
2980 — 2930 C-H Aliphatic Stretch Isopropyl group presence.
Pass Criteria: Must be absent.
> 3500 (Absent) O-H Stretch Presence indicates unreacted

2-nitrophenol.

Validated Experimental Protocol

Note: This protocol assumes standard safety precautions for handling nitro-compounds
(potential explosives/toxins).

Step 1: Synthesis[2]
e Charge: In a round-bottom flask, dissolve 2-Nitrophenol (1.0 eq) in anhydrous DMF (5 mL/qg).
o Activate: Add Potassium Carbonate (K

CO

, 2.0 eq). Stir at room temperature for 15 min (solution turns bright yellow/orange due to
phenoxide formation).

o Alkylate: Add 2-Bromopropane (1.5 eq).
o Reflux: Heat to 60°C for 4—6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).

o TLC Check: Product R
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~0.6; Starting Material R

~0.4 (streaks due to acidity).

Step 2: Work-up & Purification

Quench: Pour reaction mixture into ice-cold water (precipitates the ether).
Extract: Extract with Diethyl Ether or Ethyl Acetate (3x).
Wash: Wash organic layer with 1M NaOH (Critical Step).

o Why? NaOH converts unreacted 2-nitrophenol back to water-soluble phenoxide, removing
it from the organic layer.

Dry/Concentrate: Dry over MgSO

, filter, and evaporate.

Distillation: If oil remains, vacuum distillation is preferred over column chromatography for
bulk purity.

Step 3: Validation (Self-Check)

Visual: Product should be a pale yellow oil or low-melting solid. Deep orange indicates
phenol contamination.

NMR Check: Run 1H NMR. Zoom into 10-12 ppm. If signal exists, repeat NaOH wash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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